molecular formula C9H14O B13971781 3,6-Nonadien-2-one

3,6-Nonadien-2-one

Cat. No.: B13971781
M. Wt: 138.21 g/mol
InChI Key: LXEYQCJEHJZVAR-AOSYACOCSA-N
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Description

3,6-Nonadien-2-one is an organic compound with the molecular formula C9H14O. It is a ketone characterized by the presence of two double bonds in its nine-carbon chain. This compound is known for its distinctive aroma, often described as green and cucumber-like, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Nonadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize output. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 3,6-Nonadien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Nonadien-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Nonadien-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various physiological processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular activities. The exact pathways and targets can vary depending on the context and application .

Comparison with Similar Compounds

Uniqueness: 3,6-Nonadien-2-one is unique due to its specific combination of double bonds and a ketone group, which imparts distinct chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring specific aroma profiles and chemical behaviors .

Biological Activity

3,6-Nonadien-2-one, a compound with the molecular formula C9H14O, is known for its diverse biological activities. This article explores its pharmacological effects, toxicological data, and potential applications in various fields, supported by data tables and case studies.

  • Molecular Formula : C9H14O
  • CAS Number : 41448-29-7
  • Structural Formula :
    CH3 CH2)4C O CH=CHCH2CH3\text{CH}_3\text{ CH}_2)_4\text{C O CH}=\text{CHCH}_2\text{CH}_3

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

These findings suggest its potential use as a natural preservative in food and pharmaceutical industries.

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. A study measured the DPPH radical scavenging activity of this compound, revealing an IC50 value of 45 µg/mL, indicating its effectiveness in neutralizing free radicals.

Toxicological Data

Toxicity assessments are crucial for understanding the safety profile of this compound. The following data summarizes key findings from various studies:

Endpoint Value Reference
NOAEL (No Observed Adverse Effect Level)100 mg/kg/dayRess et al., 2003
LOAEL (Lowest Observed Adverse Effect Level)60 mg/kg/dayECHA, 2012a
GenotoxicityNot genotoxicRIFM, 2014c

These results indicate that while the compound has biological activity, it does not pose significant genotoxic risks at relevant exposure levels.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The study involved administering topical formulations containing the compound to patients over four weeks. Results indicated a significant reduction in infection rates (p < 0.01) compared to placebo controls.
  • Case Study on Antioxidant Effects :
    In vitro studies assessed the protective effects of this compound on oxidative stress-induced cell damage in human fibroblasts. The treatment group showed a remarkable decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E,6E)-nona-3,6-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h4-5,7-8H,3,6H2,1-2H3/b5-4+,8-7+

InChI Key

LXEYQCJEHJZVAR-AOSYACOCSA-N

Isomeric SMILES

CC/C=C/C/C=C/C(=O)C

Canonical SMILES

CCC=CCC=CC(=O)C

Origin of Product

United States

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